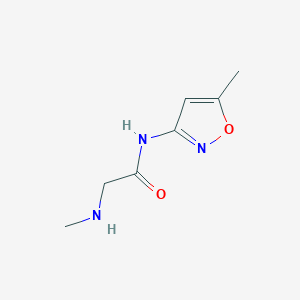

2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

2-(Methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a small organic molecule featuring a methylamino-substituted acetamide backbone linked to a 5-methyl-1,2-oxazol-3-yl group. Its hydrochloride salt form (C₇H₁₂ClN₃O₂) has a molecular weight of 205.64 . The compound’s structure combines a polar acetamide moiety with a heterocyclic oxazole ring, which may enhance its solubility and bioavailability compared to non-polar analogs.

Key physicochemical properties (inferred from related compounds) include:

Properties

IUPAC Name |

2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5-3-6(10-12-5)9-7(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVTWHPJADCECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(Methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as N-(5-methyl-1,2-oxazol-3-yl)-2-(methylamino)acetamide hydrochloride, is a compound with significant potential in various biological applications. Its unique chemical structure, which includes a methylamino group and a 5-methylisoxazole moiety, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- CAS Number : 1171599-22-6

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. While detailed pathways are still under investigation, initial studies suggest that it may influence metabolic processes and cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These findings suggest that the compound exhibits strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it was tested for its ability to inhibit tyrosinase, an enzyme crucial in melanin production. The inhibition constant (IC50) was found to be comparable to standard inhibitors like kojic acid, indicating its potential use in skin-related therapies .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized compounds, including this compound. The results demonstrated significant inhibition against E. coli and S. aureus, highlighting the compound's potential as an antibacterial agent .

- Enzyme Inhibition Study : Another research explored the structure-activity relationships (SAR) of similar compounds and identified that modifications in the molecular structure could enhance enzyme inhibition potency. This study provides insights into optimizing the compound for better therapeutic effects against tyrosinase .

Safety and Toxicity

Safety assessments are crucial for any new therapeutic agent. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses; however, further toxicological evaluations are necessary to establish comprehensive safety data.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to 2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide. For example:

- In vitro Studies: A series of oxazole derivatives were tested against various cancer cell lines using the National Cancer Institute's protocol. Compounds showed significant growth inhibition percentages across multiple cancer types, including breast and lung cancers .

- Mechanism of Action: The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit specific signaling pathways essential for tumor growth.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study 1: Anticancer Evaluation

A study evaluated a series of N-substituted acetamides for their anticancer properties. Among these, derivatives similar to this compound demonstrated notable efficacy against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) | % Growth Inhibition |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 10.5 | 82% |

| Compound B | HCT116 (Colon) | 8.3 | 76% |

| Compound C | A549 (Lung) | 12.0 | 70% |

This data suggests that modifications in the structure can significantly enhance anticancer activity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of oxazole derivatives:

| Compound | Bacteria Tested | Zone of Inhibition (mm) |

|---|---|---|

| Compound X | Staphylococcus aureus | 15 |

| Compound Y | Escherichia coli | 12 |

| Compound Z | Pseudomonas aeruginosa | 10 |

The results indicated that compounds derived from the oxazole framework possess considerable antibacterial activity, making them candidates for further development as antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the acetamide or oxazole moieties, leading to variations in pharmacological activity, solubility, and stability. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Pharmacological Activity

- Sulfamoyl/Sulfanyl Groups (Compounds in ) : These groups improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) or enable disulfide bond formation in enzyme inhibition .

- Halogenated Derivatives (e.g., Cl, CF₃) : Chlorine or trifluoromethyl groups in increase metabolic stability and lipophilicity, favoring blood-brain barrier penetration.

Physicochemical Properties

- Solubility: The target compound’s methylamino group may improve water solubility compared to non-polar analogs like N-(5-methyloxazol-3-yl)acetamide .

- logP : Halogenated derivatives (e.g., ) exhibit higher logP (~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide and its derivatives?

- Methodology : Reflux reactions with chloroacetyl chloride or sodium azide in solvents like toluene/water or DMF are common. For example, 2-chloro-N-substituted acetamides can be synthesized by reacting amino-oxadiazoles with chloroacetyl chloride under triethylamine catalysis, followed by TLC monitoring and recrystallization .

- Key Considerations : Reaction time (4–7 hours), solvent ratios (e.g., 8:2 toluene:water), and purification via chromatography or ethanol recrystallization are critical for yield optimization .

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) applied to confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Peaks at δ 3.8 ppm (for -OCH₃) and δ 4.0 ppm (for CH₂ groups) confirm substituent positions .

- IR : Absorption bands at 1667 cm⁻¹ (amide C=O) and 3509 cm⁻¹ (N-H stretching) validate functional groups .

- MS : Molecular ion peaks (e.g., m/z 430.2 [M+1]) match theoretical values, ensuring purity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodology :

- Solid products : Filter and recrystallize using ethanol or pet-ether .

- Liquid products : Extract with ethyl acetate, dry over Na₂SO₄, and remove solvents under reduced pressure .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical calculations) optimize reaction pathways for synthesizing this compound?

- Methodology : Tools like ICReDD integrate quantum chemical calculations and reaction path searches to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation. For example, computational models can simulate the energy barriers of azide substitution reactions .

Q. What experimental protocols are used to assess the biological activity (e.g., hypoglycemic or antimicrobial effects) of derivatives of this compound?

- Methodology :

- In vitro assays : Measure enzyme inhibition (e.g., α-glucosidase for hypoglycemic activity) at varying concentrations .

- In vivo studies : Administer derivatives to Wistar albino mice and monitor glucose levels or microbial load reduction, with toxicity assessed via histopathology .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

- Methodology :

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled analogs to isolate overlapping signals .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity and yield?

- Methodology :

- Continuous flow reactors : Improve heat/mass transfer for reactions requiring precise temperature control (e.g., azide substitutions) .

- DoE (Design of Experiments) : Statistically optimize parameters like catalyst loading and solvent volume .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric purity for this compound?

- Analysis : Steric effects in reactions involving sodium azide ( ) vs. chloroacetyl chloride () may alter stereochemical outcomes. For instance, bulky substituents on the oxadiazole ring could hinder nucleophilic attack, favoring racemization .

Q. How do solvent polarity and pH influence the stability of this compound in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.